![molecular formula C11F16N4O2 B14170008 3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] CAS No. 4368-75-6](/img/structure/B14170008.png)
3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] is a chemical compound characterized by its unique structure containing multiple fluorine atoms and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] typically involves the reaction of hexafluoropropane derivatives with pentafluoroethyl-substituted oxadiazole precursors. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the formation of the oxadiazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxadiazole derivatives, while reduction can produce partially or fully reduced compounds.
Aplicaciones Científicas De Investigación
3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Its potential bioactivity is being explored for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industrial Applications: The compound can be used in the production of specialty coatings and polymers due to its chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its fluorinated structure suggests potential interactions with hydrophobic regions of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]
- 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]
Uniqueness
Compared to similar compounds, 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] is unique due to the presence of pentafluoroethyl groups, which enhance its chemical stability and resistance to degradation. This makes it particularly valuable for applications requiring high-performance materials.
Propiedades
Número CAS |
4368-75-6 |
|---|---|
Fórmula molecular |
C11F16N4O2 |
Peso molecular |
524.12 g/mol |
Nombre IUPAC |
3-[1,1,2,2,3,3-hexafluoro-3-[5-(1,1,2,2,2-pentafluoroethyl)-1,2,4-oxadiazol-3-yl]propyl]-5-(1,1,2,2,2-pentafluoroethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11F16N4O2/c12-5(13,1-28-3(32-30-1)7(16,17)10(22,23)24)9(20,21)6(14,15)2-29-4(33-31-2)8(18,19)11(25,26)27 |
Clave InChI |
QHHLYNIQAVHQPR-UHFFFAOYSA-N |
SMILES canónico |
C1(=NOC(=N1)C(C(F)(F)F)(F)F)C(C(C(C2=NOC(=N2)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


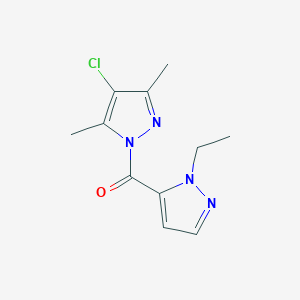
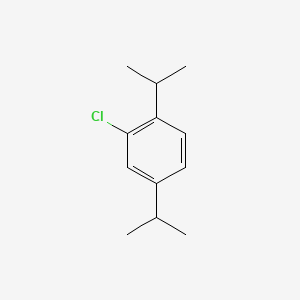
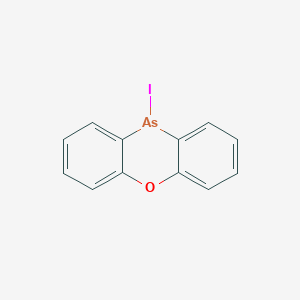
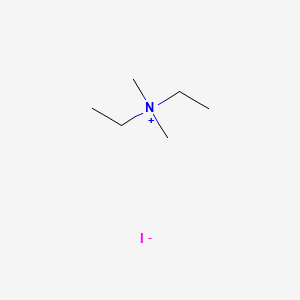
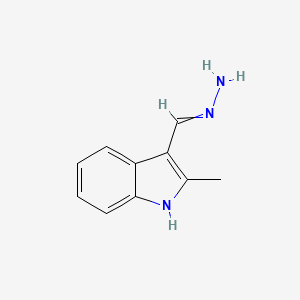
![Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate](/img/structure/B14169966.png)
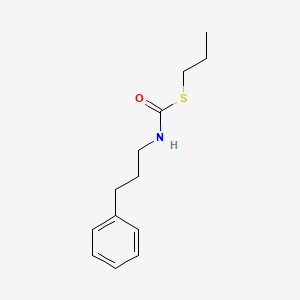
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
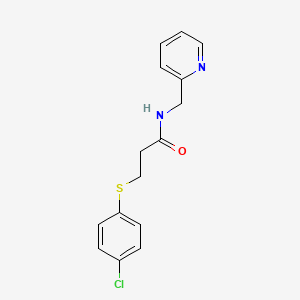
![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)
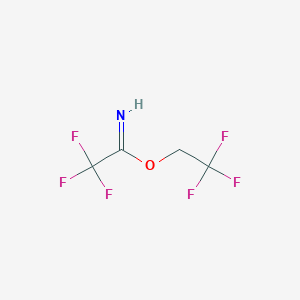
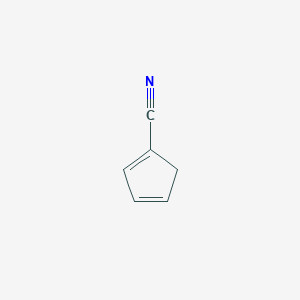
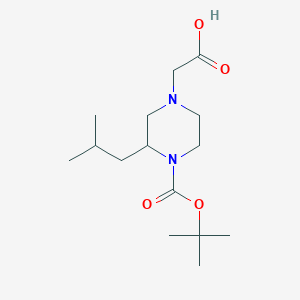
![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
